molecular formula C13H10O2 B1587556 2-Naphthyl acrylate CAS No. 52684-34-1

2-Naphthyl acrylate

Cat. No. B1587556
CAS RN: 52684-34-1
M. Wt: 198.22 g/mol
InChI Key: SLVJUZOHXPZVLR-UHFFFAOYSA-N
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Description

2-Naphthyl acrylate, also known as 2-NA, is an organic compound that belongs to the family of naphthalenes. It is a colorless to yellowish liquid that is used in various scientific research applications. The compound is synthesized by the reaction of naphthalene with acryloyl chloride in the presence of a catalyst.

Scientific Research Applications

1. Nano-apatite/Polymer Composites

2-Naphthyl acrylate derivatives have been studied in the context of nano-apatite/polymer composites. For instance, hydrothermally synthesized acicular nano-apatite (Nap) was used as a filler in a polyethylene glycol/poly(butylene terephthalate) (PEG/PBT) block copolymer. These composites demonstrated unique mechanical properties and physiochemical characteristics, such as Young's modulus, swelling degree in water, and calcification behavior. A significant finding was Nap's ability to promote calcification in composites, while poly(acrylic acid) (PAA) coating had an adverse effect, presumably due to complex formation between PAA and PEG segments (Liu, de Wijn, & van Blitterswijk, 1997).

2. Anionic Polymerization and Thermal Properties

In another study, the controlled synthesis of poly(1-adamatyl acrylate) (PAdA) was achieved through living anionic polymerization, a process known for its challenges due to intrinsic side reactions. The produced PAdAs exhibited low isotactic content and were synthesized using various initiation systems in tetrahydrofuran at −78 °C. This research provides insights into the polymerization behavior and thermal properties of acrylates, which is relevant for 2-naphthyl acrylate derivatives (Lu et al., 2016).

3. Photopolymerization under Visible Light

Naphthalimide derivatives, related to 2-naphthyl acrylate, have been explored for their ability to initiate ring-opening polymerization of epoxides and radical polymerization of acrylates under various irradiation sources. This research demonstrated efficient photopolymerization, leading to the formation of interpenetrated polymer networks and indicating potential applications in photopolymerization processes (Xiao et al., 2013).

4. Photophysical Characterization in Polymers

Naphthalene- and pyrene-labeled polymers, prepared by group transfer polymerization of methyl 2-(2-naphthyl)acrylate and related compounds, were studied as probes for backbone conformational rigidity. Excimer formation in these polymers points to significant conformational flexibility, which is relevant for understanding the properties of polymers containing 2-naphthyl acrylate derivatives (Fox & Thompson, 1997).

properties

IUPAC Name

naphthalen-2-yl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O2/c1-2-13(14)15-12-8-7-10-5-3-4-6-11(10)9-12/h2-9H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVJUZOHXPZVLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OC1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

52684-35-2
Record name 2-Propenoic acid, 2-naphthalenyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52684-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90394809
Record name 2-Naphthyl acrylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Naphthyl acrylate

CAS RN

52684-34-1
Record name 2-Naphthyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Naphthyl acrylate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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